molecular formula C18H18N4O5 B2526695 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448034-91-0

2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2526695
CAS No.: 1448034-91-0
M. Wt: 370.365
InChI Key: YHNBSPKHZWBZAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide can be achieved through a multi-step organic synthesis. One typical route involves the following steps:

  • Starting from 2,4-dioxo-3,4-dihydropyrimidine, react with propanoyl chloride to form 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

  • Conversion of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid to its corresponding amide using ammonia or an appropriate amine.

  • The resulting amide undergoes a coupling reaction with 4-(but-2-yn-1-yl)oxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve more efficient processes, such as continuous flow synthesis, to optimize yield and reduce reaction times. Scaling up from laboratory to industrial scale also requires optimization of reaction conditions, purification methods, and safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide undergoes several types of reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to convert functional groups within the molecule to less oxidized states.

  • Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Conditions and reagents vary depending on the specific substitution but often include bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the compound and products with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is used as a building block in the synthesis of more complex molecules.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry

In industry, this compound can be used in the development of novel materials and chemical products.

Mechanism of Action

The mechanism by which 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound's structure allows it to fit into active sites or binding pockets of proteins, thereby inhibiting or activating their function.

Comparison with Similar Compounds

Similar compounds include other benzamides and related structures such as:

  • 3-((4-(2-hydroxyethylamino)but-2-yn-1-yl)oxy)benzamide

  • N-(4-(1H-indol-3-yl)but-2-yn-1-yl)benzamide

  • 2-((4-(3-(4-methoxyphenyl)propanamido)but-2-yn-1-yl)oxy)benzamide

Properties

IUPAC Name

2-[4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c19-17(25)13-5-1-2-6-14(13)27-12-4-3-9-20-15(23)7-10-22-11-8-16(24)21-18(22)26/h1-2,5-6,8,11H,7,9-10,12H2,(H2,19,25)(H,20,23)(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNBSPKHZWBZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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